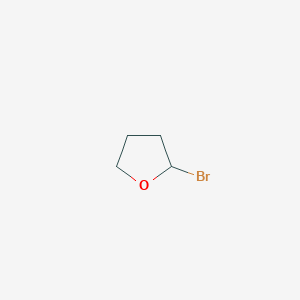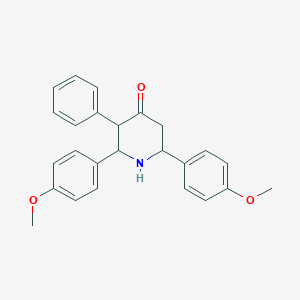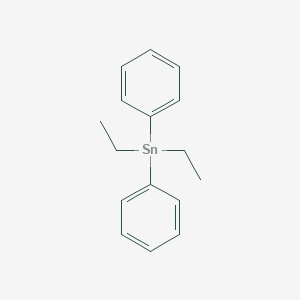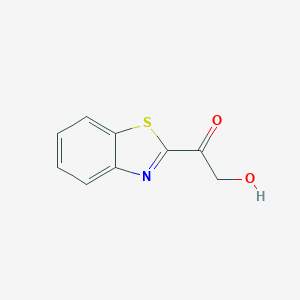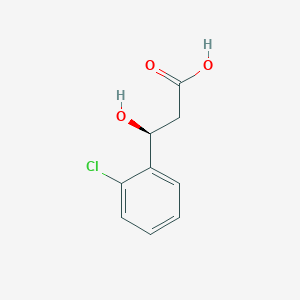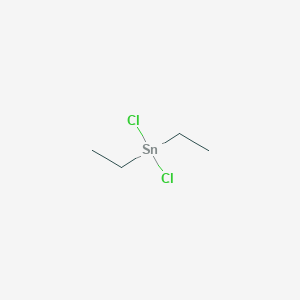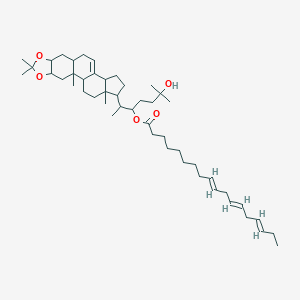
Ecdysone 2,3-acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ecdysone 2,3-acetonide is a synthetic analog of the insect hormone ecdysone. It has been widely used in scientific research as a tool to study the physiological and biochemical effects of ecdysone. Ecdysone 2,3-acetonide is a potent inducer of gene expression and has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.
Mécanisme D'action
Ecdysone 2,3-acetonide acts by binding to the ecdysone receptor, which is a nuclear hormone receptor. The ecdysone receptor is activated by ecdysone and its analogs, including ecdysone 2,3-acetonide. Upon activation, the ecdysone receptor translocates to the nucleus and binds to specific DNA sequences, thereby inducing gene expression.
Effets Biochimiques Et Physiologiques
Ecdysone 2,3-acetonide has been shown to induce a wide range of biochemical and physiological effects, including cell differentiation, apoptosis, and development. It has been used to induce the expression of specific genes in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has also been shown to induce the differentiation of stem cells into specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
Ecdysone 2,3-acetonide has several advantages as a tool for scientific research. It is a potent inducer of gene expression and has been used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. Ecdysone 2,3-acetonide is toxic at high concentrations and may have off-target effects. It is also relatively expensive compared to other gene induction systems.
Orientations Futures
There are several future directions for research using ecdysone 2,3-acetonide. One area of research is the development of new ecdysone analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the development of new gene induction systems that are more efficient and have fewer off-target effects. Finally, ecdysone 2,3-acetonide could be used to study the physiological and biochemical effects of ecdysone in more complex organisms, such as mice or humans.
Méthodes De Synthèse
Ecdysone 2,3-acetonide is synthesized from ecdysone, which is extracted from plants or insects. The synthesis involves the acetylation of ecdysone at the 2,3 positions. The resulting compound, ecdysone 2,3-acetonide, is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Ecdysone 2,3-acetonide has been widely used in scientific research to study the physiological and biochemical effects of ecdysone. It has been used as a tool to induce gene expression in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.
Propriétés
Numéro CAS |
119087-46-6 |
|---|---|
Nom du produit |
Ecdysone 2,3-acetonide |
Formule moléculaire |
C48H78O5 |
Poids moléculaire |
735.1 g/mol |
Nom IUPAC |
[6-hydroxy-6-methyl-2-(2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-17-yl)heptan-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C48H78O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-44(49)51-41(30-31-45(3,4)50)35(2)38-27-28-39-37-26-25-36-33-42-43(53-46(5,6)52-42)34-48(36,8)40(37)29-32-47(38,39)7/h10-11,13-14,16-17,26,35-36,38-43,50H,9,12,15,18-25,27-34H2,1-8H3/b11-10+,14-13+,17-16+ |
Clé InChI |
BIUCYCRDPDNJSI-WFDWJBHXSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
Synonymes |
ecdysone 2,3-acetonide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



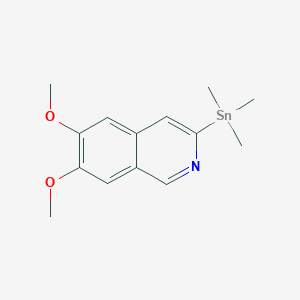

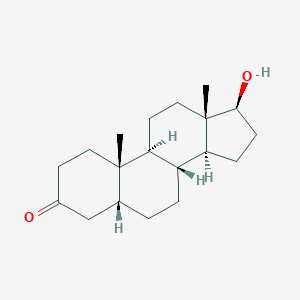
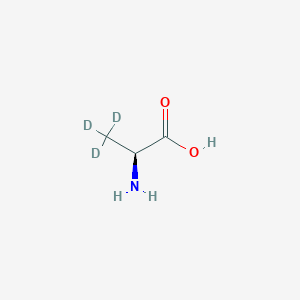
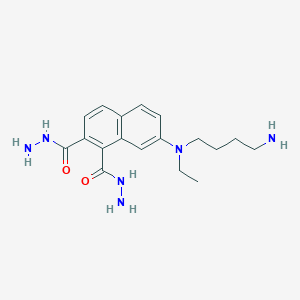
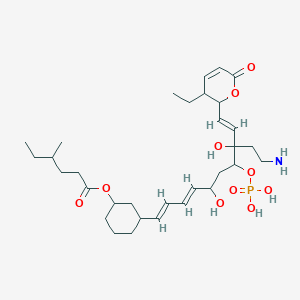
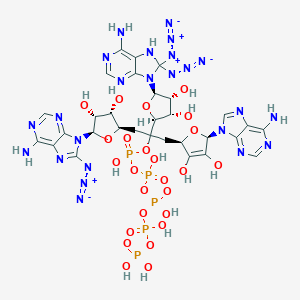
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
